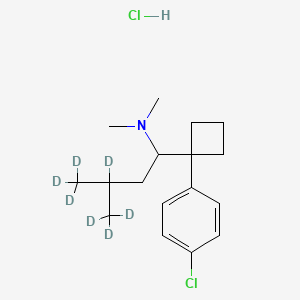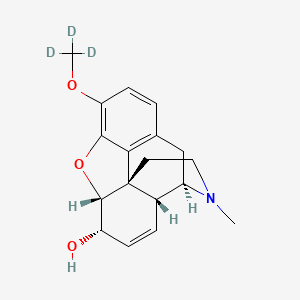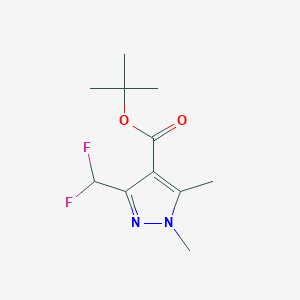![molecular formula C10H11NO5S B15295575 [3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxytryptophol sulfate is a metabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. This compound is formed when 5-hydroxytryptophol undergoes sulfation, a process where a sulfate group is added to the molecule. 5-Hydroxytryptophol sulfate is primarily excreted in human urine and is considered a minor metabolite of serotonin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxytryptophol sulfate typically involves the sulfation of 5-hydroxytryptophol. This can be achieved through chemical synthesis methods where 5-hydroxytryptophol is reacted with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of 5-hydroxytryptophol sulfate is less common compared to other serotonin metabolites. it can be produced using microbial fermentation techniques where genetically engineered microorganisms are used to convert tryptophan into 5-hydroxytryptophol, which is then sulfated using enzymatic processes. This method is more environmentally friendly and sustainable compared to chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxytryptophol sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxyindole acetic acid sulfate.
Reduction: Reduction reactions can convert it back to 5-hydroxytryptophol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxyindole acetic acid sulfate.
Reduction: 5-Hydroxytryptophol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxytryptophol sulfate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying serotonin metabolism.
Biology: Helps in understanding the metabolic pathways of serotonin and its role in physiological processes.
Medicine: Investigated for its potential role in diagnosing and monitoring serotonin-related disorders such as depression and anxiety.
Industry: Used in the development of pharmaceuticals and dietary supplements targeting serotonin pathways
Mecanismo De Acción
The mechanism of action of 5-hydroxytryptophol sulfate involves its role as a metabolite of serotonin. It is formed through the sulfation of 5-hydroxytryptophol, which is a minor pathway in serotonin metabolism. This compound is excreted in urine and can be used as a biomarker for serotonin activity in the body. The sulfation process is catalyzed by sulfotransferase enzymes, which transfer a sulfate group from a donor molecule to 5-hydroxytryptophol .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxytryptophan: A precursor to serotonin, used in the treatment of depression and insomnia.
5-Hydroxyindole acetic acid: A major metabolite of serotonin, used as a biomarker for serotonin activity.
5-Hydroxytryptamine (Serotonin): A neurotransmitter involved in mood regulation, sleep, and other physiological functions
Uniqueness
5-Hydroxytryptophol sulfate is unique due to its role as a minor metabolite of serotonin and its potential use as a biomarker for serotonin activity. Unlike 5-hydroxytryptophan and 5-hydroxytryptamine, which are more directly involved in serotonin synthesis and function, 5-hydroxytryptophol sulfate provides insights into the less common metabolic pathways of serotonin .
Propiedades
Fórmula molecular |
C10H11NO5S |
|---|---|
Peso molecular |
257.27 g/mol |
Nombre IUPAC |
[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate |
InChI |
InChI=1S/C10H11NO5S/c12-4-3-7-6-11-10-2-1-8(5-9(7)10)16-17(13,14)15/h1-2,5-6,11-12H,3-4H2,(H,13,14,15) |
Clave InChI |
FOCUAJYUOXSNDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)

![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)



![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)

![(1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium}](/img/structure/B15295551.png)

![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)

![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
